Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic sulfamoylbenzothiophene derivative characterized by a benzothiophene core substituted with a fluoro group at position 4, a sulfamoyl-linked 3,4-dimethoxyphenyl moiety at position 3, and an ethyl ester at position 2. Its molecular formula is C₁₉H₁₈FNO₄S₂, with a molecular weight of 407.48 g/mol . The compound’s structure combines electron-rich aromatic systems (3,4-dimethoxyphenyl) with electron-withdrawing groups (sulfamoyl, fluoro), which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO6S2/c1-4-27-19(22)17-18(16-12(20)6-5-7-15(16)28-17)29(23,24)21-11-8-9-13(25-2)14(10-11)26-3/h5-10,21H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQJBBVDHFEAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Sulfamoyl Group: This step involves the reaction of the intermediate with a sulfamoyl chloride derivative under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfamoyl group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, while the fluoro group can enhance binding affinity through hydrophobic interactions. The benzothiophene core can interact with aromatic residues in proteins, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate with structurally related sulfamoylbenzothiophene derivatives and other compounds containing 3,4-dimethoxy or analogous substituents.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Molecular Weight and Polarity: The target compound and its analogs (G226-0255, G226-0256) share identical molecular weights (407.48 g/mol) due to isosteric replacement of methoxy (-OCH₃) with methyl (-CH₃) or positional isomerism (3,4- vs. 2,4-substitution) . The compound from (C₁₈H₁₆FNO₄S₂) has a lower molecular weight (393.44 g/mol) due to the absence of the benzothiophene 4-fluoro group and a smaller 3-fluoro-4-methylphenyl substituent .
Positional Isomerism and Bioactivity :
- G226-0255 (3,4-dimethylphenyl) and G226-0256 (2,4-dimethylphenyl) demonstrate how substituent positioning affects steric and electronic properties. The 3,4-dimethyl group in G226-0255 may mimic the 3,4-dimethoxy orientation in the target compound, whereas the 2,4-dimethyl group in G226-0256 could alter binding interactions in biological targets .
Comparison with Non-Benzothiophene Analogs: Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) shares the 3,4-dimethoxyphenyl motif but features a benzamide core instead of a benzothiophene. Its lower molecular weight (285.34 g/mol) and higher synthetic yield (80%) highlight the trade-off between structural complexity and synthetic accessibility .
Role of Fluorine :
- The 4-fluoro group on the benzothiophene core in the target compound may enhance metabolic stability and electron-withdrawing effects, whereas the 3-fluoro group in ’s compound could influence hydrogen-bonding interactions .
Research Implications
- Structural analogs with methyl instead of methoxy groups (e.g., G226-0255) could serve as tools to study the role of oxygen-based hydrogen bonding in target engagement.
Biological Activity
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.
- Molecular Formula : C19H18FNO6S2
- Molecular Weight : 439.47 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell proliferation and apoptosis. The benzothiophene scaffold is known to exhibit significant cytotoxic effects, particularly against cancer cells. The compound has been evaluated for its potential as an apoptosis-inducing agent in breast cancer cells (MCF-7) and has shown promising results.
Antitumor Activity
A study published in MDPI reported that derivatives of benzothiophene compounds exhibited notable antitumor activity. The compound was tested for its ability to induce apoptosis in MCF-7 cells, showing an IC50 value ranging from 23.2 to 49.9 μM, indicating effective cytotoxicity. The treatment resulted in a significant reduction in cell viability and increased early and late apoptotic cell populations compared to untreated controls .
Table 1: Antitumor Activity of this compound
| Compound | IC50 (μM) | Cell Line | Effect |
|---|---|---|---|
| This compound | 23.2 - 49.9 | MCF-7 | Induces apoptosis |
| Control (5-FU) | N/A | N/A | Standard chemotherapy agent |
In Vivo Studies
In vivo studies have further elucidated the antitumor potential of this compound. In animal models bearing tumors, the administration of the compound resulted in a significant reduction in tumor mass compared to control groups. Specifically, a decrease in solid tumor mass by approximately 54% was observed, showcasing its efficacy as a therapeutic agent .
Neuropharmacological Effects
Beyond its antitumor properties, there is emerging evidence suggesting that this compound may also exhibit neuropharmacological effects. Compounds with similar structures have been investigated for their acetylcholinesterase (AChE) inhibitory activities, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's disease .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of related benzothiophene derivatives:
- Anticancer Studies : A study highlighted the synthesis of various benzothiophene derivatives and their evaluation against different cancer cell lines, emphasizing their potential as effective anticancer agents due to their ability to induce apoptosis .
- Analgesic Activity : Another study explored the analgesic properties of related compounds using the "hot plate" method on mice, revealing that certain derivatives displayed superior analgesic effects compared to standard drugs like metamizole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
